Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes a tert-butyl ester group, an amino group, and a bicyclo[3.1.1]heptane framework. The compound has the molecular formula and a molecular weight of approximately 226.32 g/mol . It is primarily utilized in scientific research, particularly in the synthesis of various organic compounds and potential pharmaceutical applications.
Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate falls under the category of bicyclic compounds and is classified as an azabicyclo compound due to its nitrogen-containing bicyclic structure. Its classification also extends to being a carboxylate ester, which influences its reactivity and applications in organic synthesis .
The synthesis of tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate . The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and it is usually carried out at low temperatures to enhance selectivity and yield.
The molecular structure of tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate features a bicyclic system with an amino group at the 6-position and a tert-butyl ester at the carboxylic acid position . The stereochemistry plays a crucial role in its biological activity.
Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions:
The mechanism by which tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects is closely tied to its use in synthesizing biologically active compounds, particularly in medicinal chemistry . It acts as a building block that can influence various biochemical pathways through its derivatives.
Research indicates that derivatives synthesized from this compound may exhibit antitumor properties by inhibiting specific enzymes or receptors involved in tumor growth .
Physical property data can be crucial for understanding how this compound behaves under various conditions, influencing its applications in research and industry .
Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several notable applications:
This compound's unique structural features and reactivity make it an important subject of study within organic chemistry and medicinal research, offering potential pathways for new therapeutic agents and materials development.
The construction of the strained bicyclo[3.1.1]heptane core demands precise stereochemical control to achieve the desired molecular topology. Ring-closing metathesis (RCM) has emerged as a pivotal strategy, where diene precursors undergo cyclization using Grubbs-type catalysts (e.g., G-II) to form the bicyclic skeleton. This method typically yields the exo-aminomethyl configuration with enantiomeric excess (ee) >95% when employing chiral auxiliaries, though it requires careful optimization to mitigate exocyclic alkene formation [6]. Alternatively, intramolecular photocycloadditions leverage UV irradiation of diazo precursors to generate diradical intermediates that spontaneously cyclize. This approach achieves the characteristic syn-fused ring system with high diastereoselectivity (>90%), but necessitates cryogenic conditions (-78°C) to suppress racemization [8].
A third pathway employs Schmidt rearrangements of specifically configured cyclohexanone derivatives, where azide-mediated expansion installs the bridged nitrogen atom stereoselectively. This method excels in constructing the endo-3-aza configuration but faces limitations in aminomethyl group introduction at C6, often requiring additional functionalization steps [7]. Recent advances utilize asymmetric organocatalysis (e.g., proline-derived catalysts) to desymmetrize prochiral intermediates, achieving the coveted (1R,5S,6R) absolute configuration observed in pharmacologically relevant derivatives [5].
Table 1: Stereoselective Methods for Bicyclo[3.1.1]heptane Core Synthesis
Method | Key Catalyst/Conditions | Stereochemical Outcome | ee/dr | Yield Range |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs-II Catalyst (5 mol%) | exo-aminomethyl | >95% ee | 60-75% |
Photocycloaddition | UV Light, -78°C | syn-fused rings | >90% dr | 40-55% |
Schmidt Rearrangement | HN₃, BF₃·OEt₂ | endo-3-aza configuration | 85-90% dr | 50-65% |
Organocatalysis | L-Proline derivative (10 mol%) | (1R,5S,6R) absolute config. | 92-97% ee | 70-82% |
tert-Butoxycarbonyl (Boc) protection serves dual roles: preserving amine functionality during subsequent reactions and enhancing the solubility of azabicycloheptane intermediates. For the title compound, selective N3-protection is achieved by treating the free amine with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions (dichloromethane/water, 0°C). This method affords the Boc-protected derivative in >90% yield while preventing O-alkylation or bis-carbamate formation [3]. Crucially, the Boc group stabilizes the strained bicyclic system against ring-opening side reactions during C6-functionalization, particularly under basic conditions where unprotected analogs degrade [4].
Deprotection kinetics reveal that the Boc group on the azabicyclo[3.1.1]heptane scaffold exhibits unexpected stability toward nucleophiles compared to linear analogs. While standard deprotection employs trifluoroacetic acid (TFA) in dichloromethane (25°C, 2h), the steric shielding by the bicyclic framework necessitates extended reaction times (4-6h) for complete removal. This resilience enables orthogonal protection strategies when secondary functional groups (e.g., the aminomethyl moiety) require temporary masking [9]. Stability studies confirm the Boc-protected compound retains integrity under inert storage (2-8°C, sealed desiccants) for >24 months, making it ideal for commercial distribution as evidenced by vendors like BLD Pharm [4].
Installing the aminomethyl group at the C6 position presents challenges due to steric congestion and the basicity of amine nucleophiles. Reductive amination stands as the most efficient approach, where bicyclic ketone precursors (e.g., tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate) react with ammonia sources (NH₄OAc) and sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane. Microwave assistance (100°C, 20 min) boosts yields to 85-92% by accelerating iminium ion formation while minimizing epimerization [9].
For stereoretentive functionalization, transition-metal catalysis proves indispensable. Palladium-catalyzed allylic amination employs [Pd(η³-C₃H₅)Cl]₂ (5 mol%) with rac-BINAP to aminate C6-brominated precursors using benzylamine, followed by hydrogenolysis to yield the primary amine. Though step-intensive, this method achieves >98% retention of configuration at C6. Biocatalytic approaches using transaminases (e.g., Codexis ATA-117) have also gained traction, directly converting ketone precursors to chiral amines with 99% ee but requiring specialized equipment [5].
Table 2: Aminomethylation Techniques for C6 Functionalization
Method | Conditions | Key Advantages | Yield | Stereocontrol |
---|---|---|---|---|
Reductive Amination | NH₄OAc, NaBH(OAc)₃, DCE, 100°C (MW) | Single-step, high yielding | 85-92% | Moderate (risk of epimerization) |
Pd-Catalyzed Amination | [Pd(η³-C₃H₅)Cl]₂, rac-BINAP, BnNH₂ → H₂/Pd | Configurational retention | 75-80% | Excellent (>98% ret.) |
Biocatalytic Transamination | ATA-117 transaminase, IPA, 37°C | Enantioselective, green chemistry | 60-70% | Outstanding (99% ee) |
Solid-phase synthesis (SPS) leverages resin-bound intermediates (e.g., Wang or Rink amide resins) for combinatorial production. The bicyclo[3.1.1]heptane core is assembled on-resin via RCM, followed by on-support reductive amination. While SPS enables rapid generation of analogs (e.g., 48 variants in one study), the steric constraints of the polymeric matrix depress yields (50-65%) compared to solution methods. Cleavage conditions (95% TFA) also risk Boc-group migration, necessitating optimized protocols [6].
Conversely, solution-phase synthesis remains the industrial standard for bulk manufacturing. Sequential reactions—core construction, Boc protection, and catalytic aminomethylation—proceed without intermediate purification until the final stage. This approach achieves kilogram-scale outputs with 70-75% overall yield, as validated by suppliers like AChemBlock [6]. Hybrid approaches are emerging, where solution-phase intermediates undergo final functionalization on solid supports to balance efficiency with diversification capability.
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Throughput | High (parallelizable) | Low to moderate (sequential) |
Typical Scale | Milligrams (0.1–500 mg) | Grams to kilograms (1 g–10 kg) |
Overall Yield | 50–65% | 70–75% |
Purity Profile | 85–90% (requires HPLC purification) | 95–97% (crystallization-compatible) |
Automation Potential | Excellent (robotics-compatible) | Limited |
Scalability Cost | High (resins/reagents) | Low (bulk solvent economics) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9